molecular formula C9H17NO B11919946 1-(3,3-Diethylazetidin-1-yl)ethanone CAS No. 91055-59-3

1-(3,3-Diethylazetidin-1-yl)ethanone

Cat. No.: B11919946
CAS No.: 91055-59-3
M. Wt: 155.24 g/mol
InChI Key: ACJWFGYYKAVYMB-UHFFFAOYSA-N
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Description

1-(3,3-Diethylazetidin-1-yl)ethanone is an organic compound with a unique structure that includes an azetidine ring substituted with diethyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethylazetidin-1-yl)ethanone typically involves the reaction of azetidine with diethyl groups under controlled conditions. One common method includes the use of acetic anhydride and a base to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethylazetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3-Diethylazetidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Diethylazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Diethylazetidin-1-yl)ethanone is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91055-59-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3,3-diethylazetidin-1-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-4-9(5-2)6-10(7-9)8(3)11/h4-7H2,1-3H3

InChI Key

ACJWFGYYKAVYMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)C)CC

Origin of Product

United States

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